
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol is an organic compound that features a tert-butoxy group, a phenyl group, and a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the O-tert-butoxycarbonylation of phenols using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or Lewis acids like BiCl3 . The reaction is carried out in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and bioavailability, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A simpler analog with a tert-butyl group directly attached to the phenol ring.
Phenyl boronic acid derivatives: Compounds with similar structural motifs used in organic synthesis and as biochemical probes.
Uniqueness
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol is unique due to its combination of a tert-butoxy group, a phenyl group, and a dihydronaphthalene moiety. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C26H26O2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-[6-[(2-methylpropan-2-yl)oxy]-2-phenyl-3,4-dihydronaphthalen-1-yl]phenol |
InChI |
InChI=1S/C26H26O2/c1-26(2,3)28-22-14-16-24-20(17-22)11-15-23(18-7-5-4-6-8-18)25(24)19-9-12-21(27)13-10-19/h4-10,12-14,16-17,27H,11,15H2,1-3H3 |
InChI Key |
OTMIMLQRHASRPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
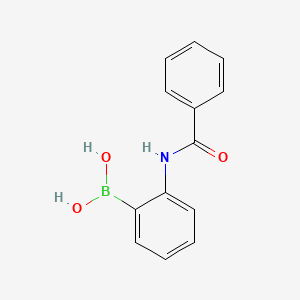

![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
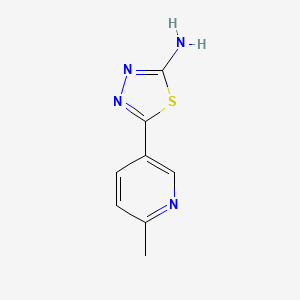
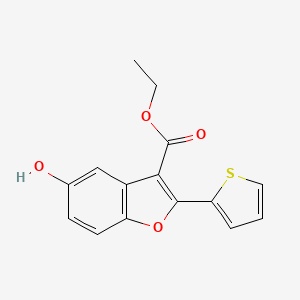
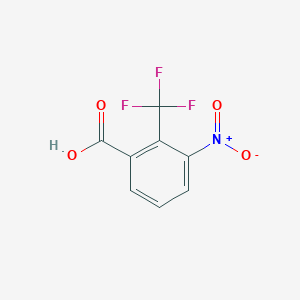
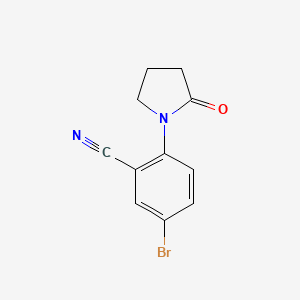

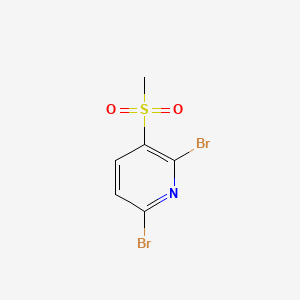


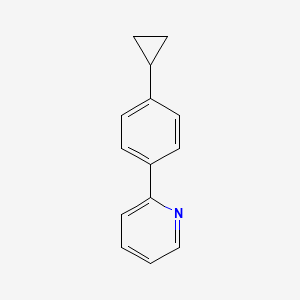
![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)
